Cas no 842977-25-7 (2-CHLORO-5-[1,2,4]TRIAZOL-4-YL-BENZOIC ACID)

2-CHLORO-5-[1,2,4]TRIAZOL-4-YL-BENZOIC ACID structure
842977-25-7 structure
Product Name:2-CHLORO-5-[1,2,4]TRIAZOL-4-YL-BENZOIC ACID
CAS No:842977-25-7
MF:C9H6ClN3O2
MW:223.615840435028
MDL:MFCD07186506
CID:859494
Update Time:2025-07-23

2-CHLORO-5-[1,2,4]TRIAZOL-4-YL-BENZOIC ACID Chemical and Physical Properties

Names and Identifiers

    • 2-CHLORO-5-[1,2,4]TRIAZOL-4-YL-BENZOIC ACID
    • MDL: MFCD07186506
    • Inchi: 1S/C9H6ClN3O2/c10-8-2-1-6(3-7(8)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15)
    • InChI Key: MYPYOBGBVHWJOE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(=O)O)N1C=NN=C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2

2-CHLORO-5-[1,2,4]TRIAZOL-4-YL-BENZOIC ACID Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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Additional information on 2-CHLORO-5-[1,2,4]TRIAZOL-4-YL-BENZOIC ACID

Professional Introduction to 2-CHLORO-5-[1,2,4]TRIAZOL-4-YL-BENZOIC ACID (CAS No. 842977-25-7)

2-CHLORO-5-[1,2,4]TRIAZOL-4-YL-BENZOIC ACID, identified by the CAS number 842977-25-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoyl derivatives fused with a triazole ring, featuring a chloro substituent at the 2-position and a triazole moiety at the 5-position. The unique structural attributes of this molecule make it a valuable scaffold for the development of novel bioactive agents.

The benzoyl group and the triazole ring are well-documented pharmacophores that contribute to the compound's potential biological activity. The presence of the chloro substituent enhances electrophilicity, making it a versatile intermediate in synthetic chemistry. This feature is particularly useful in medicinal chemistry for further functionalization, allowing chemists to explore diverse derivatives with tailored properties.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The [1,2,4]triazole core is known for its stability and ability to interact with biological targets such as enzymes and receptors. In particular, studies have demonstrated that triazole-containing compounds exhibit promising activities against various diseases, including infectious disorders and inflammatory conditions. The benzoyl moiety further extends the compound's pharmacological potential by enabling interactions with hydrophobic pockets in target proteins.

Current research in medicinal chemistry emphasizes the synthesis of multifunctional molecules that can modulate multiple pathways simultaneously. 2-CHLORO-5-[1,2,4]TRIAZOL-4-YL-BENZOIC ACID (CAS No. 842977-25-7) aligns with this trend by offering a flexible platform for structure-based drug design. Its scaffold can be modified to enhance solubility, bioavailability, and metabolic stability, crucial factors for successful drug development.

In vitro studies have begun to explore the biological profile of this compound. Preliminary data suggest that it may exhibit inhibitory effects on certain enzymes implicated in metabolic diseases. The chloro substituent at the 2-position appears to play a critical role in modulating reactivity, allowing for selective interactions with biological targets. Additionally, the triazole ring contributes to favorable pharmacokinetic properties, including improved binding affinity and reduced toxicity.

The synthesis of 2-CHLORO-5-[1,2,4]TRIAZOL-4-YL-BENZOIC ACID (CAS No. 842977-25-7) involves multi-step organic transformations that highlight its synthetic utility. Key steps include halogenation reactions to introduce the chloro group and cycloaddition processes to form the triazole ring. These synthetic strategies are not only elegant but also scalable for industrial production if needed.

The growing interest in heterocyclic chemistry has spurred innovation in methodologies for constructing complex molecular architectures. The incorporation of triazole into benzoyl derivatives exemplifies how structural diversity can lead to novel therapeutic entities. Researchers are increasingly leveraging computational tools and high-throughput screening techniques to accelerate the discovery process.

Future directions in the study of 2-CHLORO-5-[1,2,4]TRIAZOL-4-YL-BENZOIC ACID (CAS No. 842977-25-7) may involve exploring its role as a lead compound for drug development or as an intermediate in synthesizing more complex analogs. The flexibility of its structure allows for modifications that could enhance its efficacy or reduce side effects. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into tangible therapeutic benefits.

The compound's unique combination of structural features positions it as a promising candidate for further investigation in medicinal chemistry. As research continues to uncover new biological targets and mechanisms of action, molecules like 2-CHLORO-5-[1,2,4]TRIAZOL-4-YL-BENZOIC ACID will play a pivotal role in shaping the next generation of pharmaceuticals.

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